2-bromo-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
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Overview
Description
Scientific Research Applications
Anticancer and Anti-inflammatory Applications
A study reported the synthesis of novel pyrazolopyrimidines derivatives, demonstrating potential as anticancer and anti-5-lipoxygenase agents, indicating its utility in designing compounds with specific biological activities (Rahmouni et al., 2016). These derivatives have shown cytotoxic activities against cancer cell lines, suggesting the importance of this chemical structure in medicinal chemistry research for developing new therapeutic agents.
Synthesis of Novel Compounds with Biological Activities
Another research effort highlighted the synthesis of novel 3-(((3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)methylene)amino)substituted-benzo[d][1,2,3]triazin-4(3H)-ones, which exhibited certain insecticidal and fungicidal activities (Zhang et al., 2019). This study contributes to the development of new chemical entities with potential agricultural applications, showcasing the versatility of incorporating the 2-bromo-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide moiety in creating compounds with desired biological properties.
Molecular Structure Analysis
The molecular structure and intermolecular interactions of antipyrine-like derivatives, including this compound, have been extensively studied through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations (Saeed et al., 2020). These studies provide valuable insights into the molecular interactions that govern the stability and reactivity of such compounds, aiding in the rational design of new derivatives with enhanced properties.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-bromo-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O/c1-13-11-17(14-5-4-8-20-12-14)22-23(13)10-9-21-18(24)15-6-2-3-7-16(15)19/h2-8,11-12H,9-10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGUXEYZPWFTRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=CC=C2Br)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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